molecular formula C21H22FN7O B2663177 N-(4-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021072-68-3

N-(4-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B2663177
CAS No.: 1021072-68-3
M. Wt: 407.453
InChI Key: UNEBEEZVVIURJC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H22FN7O and its molecular weight is 407.453. The purity is usually 95%.
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Biological Activity

N-(4-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Piperazine ring
  • Substituents :
    • 4-fluorophenyl group
    • 6-(4-methylpyridin-2-yl)amino group
    • Pyridazin-3-yl moiety
    • Carboxamide functional group

This complex structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in disease processes.

  • Adenosine Receptors : Preliminary studies suggest that the compound may act as an antagonist at adenosine receptors, which are implicated in various physiological processes including inflammation and cancer progression .
  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, affecting pathways related to cell proliferation and survival, particularly in cancer cells .

Biological Activity and Efficacy

Recent research has highlighted the compound's efficacy against several biological targets:

Antitubercular Activity

A study evaluated similar compounds with structural similarities to this compound for their anti-tubercular properties. Compounds demonstrated significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, indicating that modifications in the piperazine structure could enhance efficacy .

Anticancer Properties

In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines. The mechanism involves inducing apoptosis through inhibition of key survival pathways, which could be linked to its interaction with kinase targets .

Case Studies

Several case studies illustrate the biological relevance of this compound:

  • Case Study on Anticancer Activity :
    • A derivative of the compound was tested against non-small cell lung cancer (NSCLC) models, showing a significant reduction in tumor growth compared to controls. The study reported an IC50 value in the low nanomolar range for tumor cell lines expressing specific mutations .
  • Case Study on Antitubercular Activity :
    • Another study focused on a series of piperazine derivatives similar to this compound, revealing that certain modifications led to enhanced activity against Mycobacterium tuberculosis, indicating a promising avenue for drug development .

Data Tables

Biological ActivityTargetIC50 (μM)Reference
AntitubercularM. tuberculosis1.35 - 2.18
AnticancerNSCLCLow Nanomolar

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN7O/c1-15-8-9-23-19(14-15)25-18-6-7-20(27-26-18)28-10-12-29(13-11-28)21(30)24-17-4-2-16(22)3-5-17/h2-9,14H,10-13H2,1H3,(H,24,30)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEBEEZVVIURJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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